molecular formula C22H26O6 B611414 Tofogliflozin CAS No. 903565-83-3

Tofogliflozin

Número de catálogo B611414
Número CAS: 903565-83-3
Peso molecular: 386.444
Clave InChI: VWVKUNOPTJGDOB-BDHVOXNPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tofogliflozin (also known as CSG452) is an experimental drug for the treatment of diabetes mellitus . It is being developed by Chugai Pharma in collaboration with Kowa and Sanofi . Tofogliflozin is an inhibitor of subtype 2 sodium-glucose transport protein (SGLT2), which is responsible for at least 90% of the glucose reabsorption in the kidney .


Synthesis Analysis

Several synthetic strategies have been used for manufacturing SGLT2 inhibitors like Tofogliflozin . A scalable synthesis of Tofogliflozin has been reported, which includes a regioselective Friedel–Crafts reaction, a high-yield reduction, and a mild metal–halogen exchange .


Molecular Structure Analysis

Tofogliflozin has a molecular formula of C22H26O6 . Its molecular weight is 386.44 g/mol .


Physical And Chemical Properties Analysis

Tofogliflozin has a chemical formula of C22H26O6 and a molecular weight of 386.44 g/mol . More specific physical and chemical properties may be found in its Certificate of Analysis .

Aplicaciones Científicas De Investigación

Treatment of Type 2 Diabetes Mellitus

Tofogliflozin has been used in trials studying the treatment and prevention of Type 2 Diabetes Mellitus . It is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, which helps to control blood sugar levels by helping the kidneys get rid of glucose from your bloodstream.

Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD)

Tofogliflozin has shown efficacy in treating Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) . In a study conducted at Kyushu University Hospital, Tofogliflozin was used to treat 18 patients with MAFLD. The study evaluated glucose metabolism, insulin resistance, liver injury, hepatic steatosis, and body composition three and six months after drug initiation . The results showed that Tofogliflozin could improve liver injury in patients with MAFLD by improving glucose metabolism and insulin resistance without causing muscle loss .

Reduction of Liver Enzymes

A trial including 114 subjects compared Tofogliflozin 20 mg and placebo 20 mg. Significant reductions in ALT levels (− 7.7 ± 12.37 IU/mL), (− 0.4 ± 10.95 IU/mL) and AST levels (− 3.2 ± 8.23 IU/mL), (0.1 ± 8.85 IU/mL) were observed in Tofogliflozin and placebo groups, respectively, after 24 weeks of treatment . This suggests that Tofogliflozin may have a beneficial effect on liver health.

Atherosclerosis Progression

A study aimed to assess the long-term effects of Tofogliflozin on atherosclerosis progression and major clinical parameters in patients with type 2 diabetes lacking an apparent history of cardiovascular disease . The study found that Tofogliflozin was not associated with improved inhibition of carotid wall thickening but exerted long-term positive effects on various cardiovascular risk factors and baPWV while showing a good safety profile .

Improvement of Cardiovascular Risk Factors

In the same study mentioned above, Tofogliflozin significantly improved the hemoglobin A1c and high-density lipoprotein cholesterol levels, body mass index, abdominal circumference, and systolic blood pressure compared to the conventional treatment group . This suggests that Tofogliflozin may have a beneficial effect on cardiovascular health.

Safety Profile

The safety profile of Tofogliflozin has been studied extensively. The frequencies of total and serious adverse events did not vary significantly between the groups in the study mentioned above . This suggests that Tofogliflozin is generally well-tolerated.

Mecanismo De Acción

Target of Action

Tofogliflozin primarily targets the Sodium-Glucose Co-transporter 2 (SGLT2) . SGLT2 is a high-capacity, low-affinity glucose transporter located in the proximal tubules of the kidneys . It is responsible for at least 90% of glucose reabsorption in the kidney .

Mode of Action

Tofogliflozin acts as an inhibitor of SGLT2 . By inhibiting SGLT2, Tofogliflozin suppresses the reabsorption of filtered glucose, leading to an increase in urinary glucose excretion . This action is independent of insulin, making Tofogliflozin effective at any stage of Type 2 Diabetes Mellitus (T2DM) .

Biochemical Pathways

The inhibition of SGLT2 by Tofogliflozin affects the glucose reabsorption pathway in the kidneys . This leads to a decrease in blood glucose levels, as excess glucose is removed via urine . Additionally, Tofogliflozin may impact oxidative stress and angiogenesis pathways, contributing to its cardiorenal protective effects .

Pharmacokinetics

Tofogliflozin is absorbed rapidly and eliminated from the systemic circulation with a half-life of 5-6 hours . Its exposure increases dose-proportionally up to 320 mg . The renal clearance of Tofogliflozin is 25.7 ± 5.0 ml/min , indicating the presence of net active tubular secretion in the renal elimination of Tofogliflozin . Approximately 17.1 to 27.4% of the dose is excreted in urine .

Result of Action

The primary result of Tofogliflozin’s action is a reduction in blood glucose levels, achieved by increasing urinary glucose excretion . This leads to improved glycemic control in patients with T2DM . Additionally, Tofogliflozin has been associated with reductions in body weight and a low risk of hypoglycemia .

Action Environment

The efficacy and safety of Tofogliflozin can be influenced by various environmental factors. For instance, renal function plays a crucial role in the drug’s action, as its mechanism involves the kidneys . Therefore, Tofogliflozin may be less effective in patients with impaired renal function . Furthermore, the drug’s interaction with other antihyperglycemic agents can affect its efficacy and safety profile .

Safety and Hazards

Tofogliflozin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Propiedades

IUPAC Name

(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVKUNOPTJGDOB-BDHVOXNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238097
Record name Tofogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tofogliflozin

CAS RN

903565-83-3
Record name Tofogliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903565-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tofogliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903565833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tofogliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11824
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tofogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[2-benzofuran-1,2'-pyran]-3',4',5'-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOFOGLIFLOZIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554245W62T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tofogliflozin
Reactant of Route 2
Tofogliflozin
Reactant of Route 3
Tofogliflozin
Reactant of Route 4
Tofogliflozin
Reactant of Route 5
Tofogliflozin
Reactant of Route 6
Tofogliflozin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.